molecular formula C11H17N3O2 B13273452 5-Ethyl-1-(piperidin-3-yl)-1H-pyrazole-4-carboxylic acid

5-Ethyl-1-(piperidin-3-yl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B13273452
M. Wt: 223.27 g/mol
InChI Key: IODRQSHLAUWULZ-UHFFFAOYSA-N
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Description

5-Ethyl-1-(piperidin-3-yl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with an ethyl group and a piperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-1-(piperidin-3-yl)-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with 3-piperidinone in the presence of a base such as sodium ethoxide. The reaction mixture is heated to promote cyclization, forming the pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents would be carefully controlled to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-1-(piperidin-3-yl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be converted to esters or amides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alcohols or amines in the presence of a dehydrating agent like thionyl chloride.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Esters or amides.

Scientific Research Applications

5-Ethyl-1-(piperidin-3-yl)-1H-pyrazole-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Ethyl-1-(piperidin-3-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating biological pathways. The exact molecular targets and pathways depend on the specific application and are often determined through detailed biochemical studies .

Comparison with Similar Compounds

Similar Compounds

  • 1-Ethyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxylic acid
  • 5-Methyl-1-(piperidin-3-yl)-1H-pyrazole-4-carboxylic acid
  • 5-Ethyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylic acid

Uniqueness

5-Ethyl-1-(piperidin-3-yl)-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group and the piperidinyl group at specific positions on the pyrazole ring can result in distinct pharmacological properties compared to similar compounds .

Properties

Molecular Formula

C11H17N3O2

Molecular Weight

223.27 g/mol

IUPAC Name

5-ethyl-1-piperidin-3-ylpyrazole-4-carboxylic acid

InChI

InChI=1S/C11H17N3O2/c1-2-10-9(11(15)16)7-13-14(10)8-4-3-5-12-6-8/h7-8,12H,2-6H2,1H3,(H,15,16)

InChI Key

IODRQSHLAUWULZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=NN1C2CCCNC2)C(=O)O

Origin of Product

United States

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